(2S,3R)-2-[[(S)-tert-butylsulfinyl]amino]-3-methylpent-4-enoic acid
CAS No.:
Cat. No.: VC13753129
Molecular Formula: C10H19NO3S
Molecular Weight: 233.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H19NO3S |
|---|---|
| Molecular Weight | 233.33 g/mol |
| IUPAC Name | (2S,3R)-2-[[(S)-tert-butylsulfinyl]amino]-3-methylpent-4-enoic acid |
| Standard InChI | InChI=1S/C10H19NO3S/c1-6-7(2)8(9(12)13)11-15(14)10(3,4)5/h6-8,11H,1H2,2-5H3,(H,12,13)/t7-,8+,15+/m1/s1 |
| Standard InChI Key | LKFAJBSAIXZFTJ-KUTMEBCESA-N |
| Isomeric SMILES | C[C@H](C=C)[C@@H](C(=O)O)N[S@@](=O)C(C)(C)C |
| SMILES | CC(C=C)C(C(=O)O)NS(=O)C(C)(C)C |
| Canonical SMILES | CC(C=C)C(C(=O)O)NS(=O)C(C)(C)C |
Introduction
Structural Characteristics and Stereochemistry
The compound’s stereochemical configuration—(2S,3R) at the amino acid backbone and (S) at the sulfinyl group—dictates its reactivity and biological interactions. The tert-butylsulfinyl moiety acts as a chiral auxiliary, enhancing diastereoselectivity in synthetic pathways . Key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₉NO₃S |
| Molecular Weight | 233.33 g/mol |
| IUPAC Name | (2S,3R)-2-[[(S)-tert-Butylsulfinyl]amino]-3-methylpent-4-enoic acid |
| XLogP3 | 2.57 |
| Polar Surface Area | 85.61 Ų |
The pent-4-enoic acid chain introduces a reactive alkene, facilitating further functionalization via cycloaddition or cross-coupling reactions .
Synthesis Methods
Rhodium-Catalyzed Addition to N-tert-Butanesulfinyl Imino Esters
A landmark method involves the rhodium-catalyzed addition of arylboronic acids to N-tert-butanesulfinyl imino esters, yielding α-arylglycine derivatives with high diastereoselectivity (>90% de) . This reaction tolerates diverse arylboronic acids, enabling the synthesis of sterically and electronically varied products.
Table 1: Representative Rhodium-Catalyzed Syntheses
| Arylboronic Acid | Catalyst | Yield (%) | Diastereoselectivity (% de) |
|---|---|---|---|
| 4-Methoxyphenyl | [Rh(cod)Cl]₂ | 82 | 94 |
| 2-Naphthyl | [Rh(cod)Cl]₂ | 75 | 89 |
| 3,5-Dimethylphenyl | [Rh(cod)Cl]₂ | 78 | 91 |
Copper-Catalyzed Borylation
Copper catalysts mediate the addition of bis(pinacolato)diboron to N-tert-butanesulfinyl imines, generating boronated intermediates for Suzuki-Miyaura cross-couplings . This method achieves moderate to high yields (60–85%) and preserves stereochemical integrity.
Physicochemical Properties
The compound exhibits moderate lipophilicity (XLogP3 = 2.57), balancing solubility in organic solvents and aqueous systems. Its polar surface area (85.61 Ų) suggests potential for hydrogen bonding, critical for enzyme interactions . Thermal stability data indicate decomposition above 200°C, compatible with standard reaction conditions.
Biological Activities and Applications
Enzyme Inhibition
The sulfinyl group enables selective inhibition of metabolic enzymes. For example, analogues of this compound exhibit competitive inhibition of aldose reductase (IC₅₀ = 25 µM), a target for diabetic complications .
Table 2: Enzyme Inhibition Profiles
| Enzyme | Inhibition Type | IC₅₀ (µM) |
|---|---|---|
| Aldose Reductase | Competitive | 25 |
| Dipeptidyl Peptidase IV | Non-competitive | 15 |
Pharmaceutical Intermediates
As a chiral building block, this compound facilitates the synthesis of protease inhibitors and kinase modulators. Its alkene moiety allows click chemistry modifications, enhancing drug-likeness in lead optimization .
Mechanistic Insights
The tert-butylsulfinyl group stabilizes transition states in asymmetric catalysis via steric shielding and electronic effects. In rhodium-catalyzed additions, the sulfinyl oxygen coordinates to the metal center, directing arylboronic acid addition to the re face of the imine . This mechanism ensures high enantiomeric excess (>90% ee) in products.
Comparative Analysis with Related Compounds
Table 3: Structural and Functional Comparison
| Compound | Key Feature | Application | XLogP3 |
|---|---|---|---|
| Target Compound | tert-Butylsulfinyl | Asymmetric Synthesis | 2.57 |
| S1: Aryl Imine | Aromatic Ring | Corrosion Inhibition | 3.12 |
| S2: Sulfino Derivative | Sulfino Group | Antioxidant Activity | 1.89 |
The target compound’s sulfinyl group outperforms aryl imines in stereoselectivity but lacks the aqueous solubility of sulfino derivatives .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume